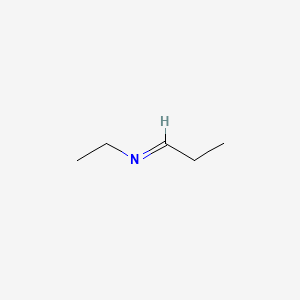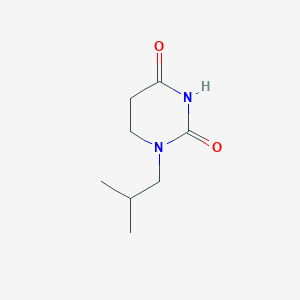
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a specialized organosilicon compound. It is a member of the cyclotetrasiloxane family, characterized by its unique structure that includes both silicon and oxygen atoms arranged in a cyclic configuration. This compound is known for its stability and versatility in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the reaction of heptamethylcyclotetrasiloxane with phenylethylchlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as platinum or tin compounds to facilitate the formation of the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the conversion of raw materials into the final product. Advanced purification techniques, such as distillation and chromatography, are used to isolate and purify the compound .
化学反应分析
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon derivatives .
科学研究应用
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and resistance to degradation, making it suitable for long-term applications. Its unique structure allows it to form strong bonds with other molecules, enhancing its effectiveness in various applications .
相似化合物的比较
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar properties but different applications.
Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family, used in similar applications but with different reactivity and stability.
Decamethylcyclopentasiloxane: A larger cyclic siloxane with distinct properties and uses.
Uniqueness
2,2,4,4,6,6,8-Heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
属性
CAS 编号 |
17864-12-9 |
|---|---|
分子式 |
C15H30O4Si4 |
分子量 |
386.74 g/mol |
IUPAC 名称 |
2,2,4,4,6,6,8-heptamethyl-8-(2-phenylethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C15H30O4Si4/c1-20(2)16-21(3,4)18-23(7,19-22(5,6)17-20)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI 键 |
ZMFDIKURNGEZHC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCC2=CC=CC=C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)




![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
